molecular formula C7H8N4 B3039761 Imidazo[1,2-a]pyrazin-6-ylmethanamine CAS No. 1313726-31-6

Imidazo[1,2-a]pyrazin-6-ylmethanamine

Cat. No. B3039761
CAS RN: 1313726-31-6
M. Wt: 148.17
InChI Key: ZMAQDTCKEBKJBO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-6-ylmethanamine is a chemical compound with the molecular formula C7H8N4. It is a versatile scaffold in organic synthesis and drug development . The compound is solid in physical form .


Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. The progress made in synthetic methods has been compiled in several studies . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported .


Molecular Structure Analysis

The InChI code for Imidazo[1,2-a]pyrazin-6-ylmethanamine is 1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-7 (11)4-10-6;;/h1-2,4-5H,3,8H2;2*1H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride has a molecular weight of 221.09 . It is stored in an inert atmosphere at 2-8°C . The compound is solid in physical form .

Scientific Research Applications

Synthesis and Reactivity

Imidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and drug development, playing a crucial role in the advancement of synthetic methods and exhibiting varied biological activities. Its utility is largely influenced by the pattern and position of substitution, which guides future developments in this field (Goel, Luxami, & Paul, 2015).

Antiproliferative Effects in Cancer Research

Imidazo[1,2-a]pyrazin-6-ylureas, particularly 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxy-phenyl)urea, demonstrate cytostatic activity against non-small cell lung cancer cells, highlighting a potential pathway for reactivating p53 mutants in these cell lines (Bazin et al., 2016).

Luminescence Properties

Imidazo[1,2-a]pyrazin-3(7H)-one compounds, including coelenterate luciferin "coelenterazine" and Cypridina luciferin, exhibit significant luminescence. These properties are leveraged in bioassays through both bioluminescence in marine organisms and chemiluminescence in various applications (Teranishi, 2007).

Inhibition of Breast Tumor Kinases

Substituted imidazo[1,2-a]pyrazin-8-amines are identified as novel inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), offering tool compounds with low-nanomolar Brk inhibition activity, high selectivity, and favorable drug metabolism and pharmacokinetic properties for oncology targets (Zeng et al., 2011).

Development of Anticancer Agents

Imidazo[1,2-a]pyrazine-based inhibitors, designed through the synthesis of α-aminopyrazines with α-halocarbonyl compounds and subsequent modifications, display cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents (Myadaraboina et al., 2010).

GABA Agonists for Anxiety Treatment

Compounds such as imidazo[1,2-a]pyrazin-8-ones demonstrate high affinity as GABAA agonists, showing promise for anxiety treatment with minimal sedation in animal models (Goodacre et al., 2006).

Aurora Kinase Inhibition

Imidazo-[1,2-a]-pyrazines, such as SCH 1473759, show significant inhibition of Aurora kinases A and B, with efficacy in human tumor xenograft mouse models. This highlights its potential as a dual inhibitor in cancer treatment (Yu et al., 2010).

Uterine-Relaxing and Antibronchospastic Properties

Some imidazo[1,2-alpha]pyrazine derivatives synthesized via condensation with aminopyrazines exhibit in vitro uterine-relaxing and in vivo antibronchospastic activities, suggesting their potential therapeutic applications in these areas (Sablayrolles et al., 1984).

Mechanism of Action

While the specific mechanism of action for Imidazo[1,2-a]pyrazin-6-ylmethanamine is not explicitly mentioned in the search results, it is noted that the central core, imidazo[1,2-a]pyrazine, is an essential requirement for displaying the anticancer activity .

Safety and Hazards

The safety information for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302-H315-H319-H335. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled in several studies . These studies should help the scientific community to bring about future developments .

properties

IUPAC Name

imidazo[1,2-a]pyrazin-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-6-5-11-2-1-9-7(11)4-10-6/h1-2,4-5H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAQDTCKEBKJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=CC2=N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrazin-6-ylmethanamine

Synthesis routes and methods

Procedure details

To a solution of imidazo[1,2-a]pyrazine-6-carbonitrile (5-1) (180 mg, 1.25 mmol) in methanol (15 mL) were added Raney nickel (slurry in water, 150 mg) and 1 N ammonia. The reaction mixture was stirred under H2 (1 atm) for 2 h. The mixture was filtered, and the filtrate was concentrated to afford the title compound (160 mg). MS (m/z): 149.1 (M+H)+
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyrazin-6-ylmethanamine
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Reactant of Route 6
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